molecular formula C16H15N7O2 B1684409 4-(2-((7-Amino-2-(furan-2-yl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-5-yl)amino)ethyl)phenol CAS No. 139180-30-6

4-(2-((7-Amino-2-(furan-2-yl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-5-yl)amino)ethyl)phenol

Cat. No. B1684409
M. Wt: 337.34 g/mol
InChI Key: PWTBZOIUWZOPFT-UHFFFAOYSA-N
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Description

Potent A2 adenosine receptor antagonist, with approx 50-fold selectivity for A2A receptors. (Ki values are <1 nM, 50 nM, 255 nM and >10 μM at human cloned A2A, A2B, A1 and A3 receptors, respectively). Orally active in vivo.
ZM 241385 is a potent antagonist of A2A adenosine receptors (pIC50 = 9.52 for displacement of 5’-N-ethylcarboxamidoadenosine from rat phaeochromocytoma cell membranes). It displays little or no activity at other A adenosine receptors. ZM 241385 is active in vivo. It acts as an inverse agonist at constitutively active mutants of the human A2B adenosine receptor.
ZM241385 is an adenosine A2A-receptor antagonist. ZM241385 enhances neuronal survival after oxygen-glucose deprivation in rat CA1 hippocampal slices. ZM241385 is a useful tool to study A2A-receptor function.

Scientific Research Applications

Pharmacodynamics and Receptor Antagonism

  • A2a Adenosine Receptor Antagonism : The compound 4-(2-[7-Amino-2-(2-furyl)[1,2,4]triazolo[2,3-a][1,3,5]triazin-5-ylamino]ethyl)phenol, also known as ZM 241385, is a potent antagonist of the A2a adenosine receptor. This research discussed its pharmacodynamic properties following oral and intraduodenal administration in various animal models (Poucher et al., 1996).
  • Binding Kinetics at the Human Adenosine A2A Receptor : A study explored the binding kinetics of ZM241385 derivatives at the human adenosine A2A receptor, highlighting the importance of binding kinetics in drug design and the potential applications of these compounds in targeting G protein-coupled receptors (Guo et al., 2014).

Chemical Synthesis and Structural Analysis

  • Alkylation Studies : Research on the alkylation of fused [1,2,4]triazolo[1,5-a][1,3,5]triazine systems, including computational analysis, has been conducted. These studies are significant for understanding the chemical properties and potential modifications of this compound (Ul’yankina et al., 2016).

Computational Design and Analysis

  • HQSAR and Molecular Docking Studies : Computational strategies were used to understand the molecular requirements of furanyl derivatives of this compound as adenosine A2A receptor antagonists. This includes structure-activity relationship analyses, crucial for drug design and development (Muñoz-Gutiérrez et al., 2016).

Biological Implications and Studies

  • Role in Neuromuscular Function : Studies have been conducted to investigate the role of this compound and related derivatives in neuromuscular functions and their changes during conditions like inflammation (Antonioli et al., 2011).

Structural and Spectroscopic Studies

  • Crystallographic Analysis : Crystallographic and spectroscopic studies of this compound and its derivatives provide insights into their structural properties, which are vital for understanding their biological and chemical behaviors (Dolzhenko et al., 2008).

Antimicrobial and Antiviral Activities

  • Synthesis and Antimicrobial Activities : Research has been conducted on the synthesis of new 1,2,4-triazole derivatives, including those related to the compound , and their antimicrobial activities (Bektaş et al., 2007).

Ligand Recognition and GPCR Targeting

  • Extracellular Loops and Membrane Lipids in Ligand Recognition : Molecular simulation studies have been performed to investigate ligand recognition in the neuronal adenosine receptor type 2A, with this compound as a key antagonist. This research is crucial for understanding neuroprotective compounds and their interactions with GPCRs (Cao et al., 2018).

properties

IUPAC Name

4-[2-[[7-amino-2-(furan-2-yl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-5-yl]amino]ethyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N7O2/c17-14-20-15(18-8-7-10-3-5-11(24)6-4-10)21-16-19-13(22-23(14)16)12-2-1-9-25-12/h1-6,9,24H,7-8H2,(H3,17,18,19,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWTBZOIUWZOPFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NN3C(=NC(=NC3=N2)NCCC4=CC=C(C=C4)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80160954
Record name 4-[2-[7-Amino-2-(2-furyl)[1,2,4]triazolo[2,3-a][1,3,5]triazin-5-ylamino]ethyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80160954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-((7-Amino-2-(furan-2-yl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-5-yl)amino)ethyl)phenol

CAS RN

139180-30-6
Record name 4-[2-[7-Amino-2-(2-furyl)[1,2,4]triazolo[2,3-a][1,3,5]triazin-5-ylamino]ethyl]phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=139180-30-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ZM 241385
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139180306
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-[2-[7-Amino-2-(2-furyl)[1,2,4]triazolo[2,3-a][1,3,5]triazin-5-ylamino]ethyl]phenol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 139180-30-6
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Record name ZM-241385
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-((7-Amino-2-(furan-2-yl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-5-yl)amino)ethyl)phenol
Reactant of Route 2
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4-(2-((7-Amino-2-(furan-2-yl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-5-yl)amino)ethyl)phenol
Reactant of Route 3
4-(2-((7-Amino-2-(furan-2-yl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-5-yl)amino)ethyl)phenol
Reactant of Route 4
4-(2-((7-Amino-2-(furan-2-yl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-5-yl)amino)ethyl)phenol
Reactant of Route 5
Reactant of Route 5
4-(2-((7-Amino-2-(furan-2-yl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-5-yl)amino)ethyl)phenol
Reactant of Route 6
Reactant of Route 6
4-(2-((7-Amino-2-(furan-2-yl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-5-yl)amino)ethyl)phenol

Citations

For This Compound
37
Citations
D Guo, L **a, JPD van Veldhoven, M Hazeu… - …, 2014 - Wiley Online Library
Classical drug design and development rely mostly on affinity‐ or potency‐driven structure–activity relationships (SAR). Thus far, a given compound’s binding kinetics have been largely …
A Massink, J Louvel, I Adlere, C van Veen… - Journal of medicinal …, 2016 - ACS Publications
The sodium ion site is an allosteric site conserved among many G protein-coupled receptors (GPCRs). Amiloride 1 and 5-(N,N-hexamethylene)amiloride 2 (HMA) supposedly bind in …
Number of citations: 34 pubs.acs.org
A Massink, M Holzheimer, A Hölscher, J Louvel… - Purinergic …, 2015 - Springer
Conventional methods to measure ligand-receptor binding parameters typically require radiolabeled ligands as probes. Despite the robustness of radioligand binding assays, they carry …
Number of citations: 23 link.springer.com
D Guo, L **a, JPD Van Veldhoven, M Hazeu… - Drug-target residence …, 2014 - Citeseer
Classical drug design and development rely mostly on affinity-or potencydriven structure-activity relationships (SAR). So far a compound’s binding kinetics has been largely ignored, …
Number of citations: 4 citeseerx.ist.psu.edu
M Jörg, M Agostino, E Yuriev, FS Mak, ND Miller… - Structural Chemistry, 2013 - Springer
Herein, we describe the synthesis of the adenosine A 2A antagonist ZM 241385 (9) starting from commercially available 2-furanhydrazide (1) and including a comprehensive structural …
Number of citations: 19 link.springer.com
E Pourbasheer, S Shokouhi Tabar… - SAR and QSAR in …, 2015 - Taylor & Francis
Parkinson’s disease affects millions of people around the world. Recently, adenosine A 2A receptor antagonists have been identified as a drug target for the treatment of Parkinson’s …
Number of citations: 21 www.tandfonline.com
M Korkutata, L Agrawal, M Lazarus - International Journal of Molecular …, 2022 - mdpi.com
The therapeutic potential of targeting adenosine A 2A receptors (A 2A Rs) is immense due to their broad expression in the body and central nervous system. The role of A 2A Rs in …
Number of citations: 12 www.mdpi.com
M Jörg, LT May, FS Mak, KCK Lee… - Journal of medicinal …, 2015 - ACS Publications
A relatively new strategy in drug discovery is the development of dual acting ligands. These molecules are potentially able to interact at two orthosteric binding sites of a heterodimer …
Number of citations: 54 pubs.acs.org
A Spinaci, M Buccioni, C Chang, D Dal Ben… - … Receptors and their …, 2023 - Springer
Many physiological processes are modulated by the naturally occurred nucleoside adenosine after interaction with four G-protein-coupled receptor subtypes named A 1 , A 2A , A 2B , …
Number of citations: 1 link.springer.com
L Kalash, C Val, J Azuaje, MI Loza… - Journal of …, 2017 - jcheminf.biomedcentral.com
Compounds designed to display polypharmacology may have utility in treating complex diseases, where activity at multiple targets is required to produce a clinical effect. In particular, …
Number of citations: 17 jcheminf.biomedcentral.com

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